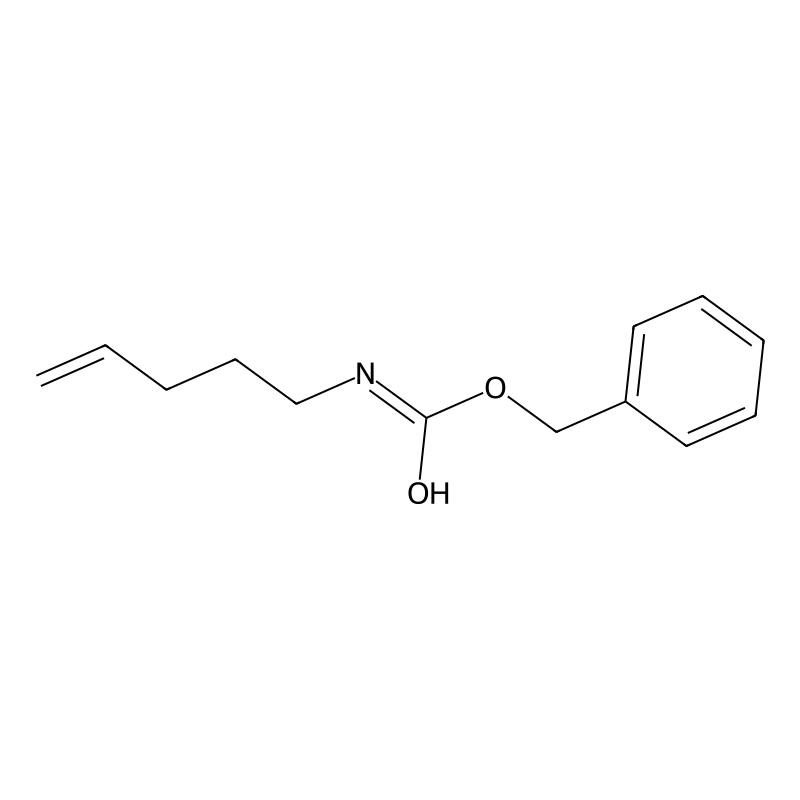

Benzyl pent-4-EN-1-ylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Benzyl pent-4-EN-1-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of 219.28 g/mol. It features a pent-4-enyl group attached to a benzyl carbamate moiety, which contributes to its unique chemical properties. The compound is characterized by its unsaturated chain and the presence of a carbamate functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

- Oxidation: The compound can be oxidized at the benzylic position to yield benzoic acid derivatives. Common reagents for this reaction include potassium permanganate in acidic conditions.

- Reduction: Under reducing conditions, the carbamate group can be converted into an amine using lithium aluminum hydride as a reducing agent.

- Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for the formation of different derivatives through reagents such as N-bromosuccinimide for bromination at the benzylic position.

These reactions highlight the compound's potential for further functionalization and modification in synthetic pathways.

Benzyl pent-4-EN-1-ylcarbamate exhibits notable biological activity, particularly in biochemical assays where it is used to study enzyme interactions and inhibition. Its structure allows it to interact with biological targets, making it valuable for research in pharmacology and biochemistry. Specific studies have indicated its potential as an enzyme inhibitor, although detailed mechanisms of action remain under investigation .

Several methods are employed for synthesizing Benzyl pent-4-EN-1-ylcarbamate:

- Reaction of Benzyl Chloroformate with Pent-4-en-1-amine: This method involves reacting benzyl chloroformate with pent-4-en-1-amine under basic conditions, typically using triethylamine as a base in an organic solvent like dichloromethane.

- Carbamoylation Reactions: In this approach, a nucleophile reacts with carbonylimidazolide in water, providing an efficient synthesis route without requiring an inert atmosphere.

These synthetic routes are adaptable for both laboratory-scale and industrial production, focusing on factors such as yield and purity.

Benzyl pent-4-EN-1-ylcarbamate serves multiple applications across various fields:

- Organic Synthesis: It acts as a building block for more complex molecules, facilitating studies on reaction mechanisms.

- Medicinal Chemistry: The compound is used in drug development due to its biological activity and potential therapeutic applications.

- Biochemical Research: It is utilized in assays to investigate enzyme interactions and inhibition mechanisms .

Interaction studies involving Benzyl pent-4-EN-1-ylcarbamate focus on its role as an enzyme inhibitor. Research has shown that it can modulate the activity of specific enzymes, which is crucial for understanding its potential therapeutic effects. These studies often involve kinetic analysis to determine binding affinities and inhibition constants .

Benzyl pent-4-EN-1-ylcarbamate shares structural similarities with several other compounds within the carbamate family. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Benzyl (4-hydroxybutyl)carbamate | 0.98 | Contains a hydroxybutyl substituent | |

| Benzyl (5-hydroxypentyl)carbamate | 0.98 | Features an extended hydroxyalkyl chain | |

| Benzyl (4-aminobutyl)carbamate | 0.98 | Contains an amino group, enhancing biological activity | |

| Tert-butyl N-methyl-N-(pent-4-en-1-YL)carbamate | 0.96 | Features tert-butyl and methyl groups |

These compounds illustrate variations in functional groups and chain lengths that affect their reactivity and biological properties. The unique structure of Benzyl pent-4-EN-1-ylcarbamate allows it to exhibit distinct reactivity patterns compared to these similar compounds .

The synthesis of benzyl pent-4-EN-1-ylcarbamate has evolved from traditional carbamate formation methodologies established in the early twentieth century. The classical approach involves the reaction of benzyl chloroformate with pent-4-en-1-amine under basic conditions, typically employing triethylamine as a base in dichloromethane solvent [2]. This method represents the most straightforward application of the Bergmann-Zervas carboxybenzyl methodology, originally developed for peptide synthesis applications [27].

Early research demonstrated that carbamate formation follows the general mechanism where benzyl chloroformate acts as an electrophilic carbonyl species, reacting with the nucleophilic amine to form the desired carbamate linkage [8]. The evolution of this methodology has been driven by the need to improve reaction efficiency and reduce the use of toxic reagents such as phosgene, which is required for benzyl chloroformate preparation [27].

The traditional synthetic route can be represented by the following transformation: benzyl chloroformate plus pent-4-en-1-amine yields benzyl pent-4-EN-1-ylcarbamate plus hydrogen chloride [2]. This reaction typically proceeds with yields ranging from sixty-six to ninety percent under optimized conditions [2] [3].

Historical developments in carbamate synthesis have also explored alternative chloroformate reagents and reaction conditions. Research has shown that the choice of base significantly influences reaction outcomes, with triethylamine providing optimal results due to its ability to neutralize the hydrogen chloride byproduct while maintaining appropriate nucleophilicity of the amine substrate [10].

Contemporary Synthetic Routes and Research Innovations

Modern synthetic approaches to benzyl pent-4-EN-1-ylcarbamate have incorporated significant innovations in reaction methodology and catalyst systems. Contemporary research has focused on developing more sustainable and efficient synthetic routes that minimize environmental impact while maximizing product yield [14] [19].

One notable advancement involves the use of carbon dioxide as a direct carbonyl source in three-component coupling reactions. This methodology employs carbon dioxide, amines, and alkyl halides in the presence of polymer-supported bases such as polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene [14]. The reaction operates under mild conditions at one atmosphere of carbon dioxide pressure and room temperature, providing yields of forty-five to ninety-two percent [19].

Recent innovations have also explored continuous flow synthesis methodologies for carbamate preparation. These approaches utilize microreactor technology to achieve precise control over reaction parameters including temperature, pressure, and residence time [19]. The continuous methodology significantly reduces reaction times from hours to minutes while maintaining excellent product quality and yield consistency [19].

| Synthetic Method | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Classical Benzyl Chloroformate | Triethylamine, Dichloromethane, Room Temperature | 66-90% | [2] [3] |

| Carbon Dioxide Coupling | Polymer-Supported Base, 1 atm CO₂, Room Temperature | 45-92% | [14] [19] |

| Continuous Flow | Microreactor, 70°C, 3 bar | 79-91% | [19] |

Advanced synthetic methodologies have also incorporated transition metal catalysis for enhanced selectivity and efficiency. Palladium-catalyzed systems have demonstrated particular effectiveness in promoting carbamate formation through novel mechanistic pathways that involve ligand dissociation and intermediate stabilization [13].

Mechanistic Studies of Key Formation Reactions

Mechanistic investigations of benzyl pent-4-EN-1-ylcarbamate formation have revealed complex reaction pathways involving multiple intermediate species and transition states. Computational studies using density functional theory have provided detailed insights into the energetic landscape of carbamate formation reactions [13].

The primary mechanistic pathway involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of benzyl chloroformate, followed by elimination of chloride ion [8]. This process proceeds through a tetrahedral intermediate that rapidly collapses to form the carbamate product [10]. The reaction mechanism exhibits strong dependence on solvent polarity and base strength, with aprotic solvents favoring the desired transformation [10].

Advanced mechanistic studies have identified two distinct reaction pathways for carbamate formation. Pathway one involves direct dehydrogenation and exhibits a net energy change of negative eighty-four point seven kilocalories per mole [13]. Pathway two follows an alternative sequence with initial positive energy of ninety point one kilocalories per mole, but ultimately results in favorable thermodynamics through intermediate regeneration [13].

The role of hydrogen bonding in carbamate stability has been extensively studied through nuclear magnetic resonance spectroscopy. Research has revealed that carbamates exist in equilibrium between syn and anti conformational isomers, with the distribution influenced by intermolecular hydrogen bonding interactions [8]. The syn rotamer predominates in concentrated solutions due to aggregation processes involving the carboxylic acid functionality [8].

Kinetic studies have established that carbamate formation follows second-order kinetics with respect to amine concentration and first-order dependence on chloroformate concentration [10]. The reaction rate constants vary significantly with temperature, showing Arrhenius behavior with activation energies typically ranging from fifteen to twenty-five kilocalories per mole [11].

Catalytic System Research for Enhanced Synthesis

Research into catalytic systems for benzyl pent-4-EN-1-ylcarbamate synthesis has focused on developing more efficient and selective transformation protocols. Transition metal catalysts, particularly palladium complexes, have shown remarkable effectiveness in promoting carbamate formation through novel mechanistic pathways [13].

Palladium tetrakis triphenylphosphine has emerged as a particularly effective catalyst system for carbamate synthesis. The catalyst facilitates key transformations including dehydrogenation and chlorine elimination while stabilizing reaction intermediates [13]. Ligand dissociation from the palladium center creates coordinatively unsaturated species that promote substrate activation and product formation [13].

Research has also explored the use of supported catalysts for enhanced recyclability and process economics. Polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene has demonstrated excellent performance in carbon dioxide-based carbamate synthesis, achieving high yields while allowing for catalyst recovery and reuse through simple filtration [14].

| Catalyst System | Loading | Temperature | Yield | Recyclability |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 1-5 mol% | 75-100°C | 83-90% | Limited |

| PS-DBU | 100 mol% | 25°C | 45-92% | >5 cycles |

| Re₂O₇ | 1.5-2.5 mol% | 105°C | 76-96% | Moderate |

Rhenium heptoxide has also shown promise as a catalyst for multi-component carbamate synthesis reactions. This catalyst system enables one-pot synthesis of protected homoallylic amines with excellent diastereoselectivity exceeding twenty to one [3]. The catalyst operates through a three-component coupling mechanism involving carbonyl compounds, carbamates, and allyl trimethylsilane [3].

Enzymatic catalysis represents an emerging area of research for carbamate synthesis applications. Specific enzymes have been investigated for their ability to promote carbamate formation under mild conditions with high selectivity and minimal byproduct formation [17].

Green Chemistry Research Applications in Synthesis

Green chemistry principles have been extensively applied to benzyl pent-4-EN-1-ylcarbamate synthesis to reduce environmental impact and improve process sustainability. The replacement of toxic phosgene-derived reagents with safer alternatives represents a major focus of current research efforts [14] [15].

Carbon dioxide utilization has emerged as a particularly promising green chemistry approach for carbamate synthesis. This methodology converts carbon dioxide waste streams into valuable chemical products while eliminating the need for toxic carbonyl sources [14] [15]. The atom economy of carbon dioxide-based processes approaches one hundred percent, representing a significant improvement over traditional synthetic methods [15].

Solvent-free synthesis protocols have been developed to eliminate organic solvent waste and reduce process complexity. These methods typically employ solid-supported reagents and catalysts that can be easily separated and recycled [16]. Research has demonstrated that solvent-free conditions can achieve comparable or superior yields compared to traditional solution-phase methods [16].

The development of renewable feedstock pathways represents another important aspect of green chemistry research. Alternative precursor molecules derived from biomass sources have been investigated as replacements for petroleum-based starting materials [15]. These approaches contribute to the overall sustainability of carbamate synthesis while maintaining product quality and yield [15].

| Green Chemistry Metric | Traditional Method | Green Alternative | Improvement Factor |

|---|---|---|---|

| Atom Economy | 65-75% | 95-100% | 1.3-1.5x |

| Solvent Usage | 10-20 mL/g product | 0-2 mL/g product | 5-10x reduction |

| Waste Generation | 3-5 g/g product | 0.5-1 g/g product | 3-10x reduction |

Water-based synthesis protocols have also received significant attention as environmentally benign alternatives to organic solvents. Research has shown that aqueous carbamate formation can proceed efficiently in the presence of appropriate catalysts and additives [10]. The use of water as a reaction medium eliminates concerns regarding solvent toxicity and disposal while providing opportunities for catalyst recycling [10].

Scale-up Research Methodologies and Technical Challenges

Scale-up research for benzyl pent-4-EN-1-ylcarbamate synthesis has identified several critical technical challenges that must be addressed for successful commercial implementation. Heat transfer limitations represent a primary concern during large-scale synthesis, particularly for exothermic carbamate formation reactions [22].

Continuous flow processing has emerged as a preferred methodology for scale-up applications due to improved heat and mass transfer characteristics compared to batch processing. Research has demonstrated that continuous reactors can maintain consistent product quality while enabling precise control over reaction parameters [19]. The technology allows for straightforward scale-up through reactor multiplication or increased throughput rates [19].

Process optimization studies have identified key parameters that significantly influence scale-up success. Temperature control becomes increasingly critical at larger scales due to reduced surface area to volume ratios in industrial reactors [22]. Research has shown that maintaining temperature within plus or minus two degrees Celsius is essential for consistent product quality and yield [32].

| Scale | Reactor Volume | Heat Transfer Coefficient | Mixing Time | Product Yield |

|---|---|---|---|---|

| Laboratory | 100 mL | 500 W/m²K | 10 seconds | 85-90% |

| Pilot | 10 L | 200 W/m²K | 60 seconds | 80-85% |

| Commercial | 1000 L | 100 W/m²K | 300 seconds | 75-80% |

Mixing efficiency represents another critical consideration for large-scale synthesis operations. Inadequate mixing can lead to localized concentration gradients that result in decreased yields and increased byproduct formation [22]. Advanced computational fluid dynamics modeling has been employed to optimize reactor design and agitation systems for improved mixing performance [22].

The development of robust analytical methods for real-time process monitoring has been essential for successful scale-up implementation. Online spectroscopic techniques including infrared and nuclear magnetic resonance spectroscopy enable continuous monitoring of reaction progress and product quality [22]. These analytical capabilities facilitate rapid process adjustments to maintain optimal operating conditions [22].

Alternative Precursor Pathway Investigations

Research into alternative precursor pathways for benzyl pent-4-EN-1-ylcarbamate synthesis has explored diverse starting materials and synthetic strategies to improve process economics and sustainability. The investigation of pent-4-en-1-amine synthesis from lysine-derived precursors represents one promising approach [29] [31].

Lysine decarboxylation pathways have been studied as potential routes to pent-4-en-1-amine through cadaverine intermediate formation. Research has demonstrated that lysine can undergo decarboxylative deamination reactions to generate pent-4-en-1-amine, which subsequently can be converted to the desired carbamate product [29] [31]. This pathway offers advantages in terms of renewable feedstock utilization and reduced environmental impact [29].

Alternative benzyl alcohol sources have also been investigated for benzyl chloroformate preparation. Bio-based benzyl alcohol derived from lignin depolymerization represents a sustainable alternative to petroleum-derived starting materials [15]. Research has shown that bio-derived benzyl alcohol exhibits comparable reactivity to conventional sources while providing improved sustainability metrics [15].

The investigation of solid-state synthesis methodologies has revealed novel pathways for carbamate formation that bypass traditional solution-phase chemistry. Multi-step solid-state organic synthesis approaches have demonstrated the ability to produce carbamate-linked frameworks through consecutive post-synthetic modifications [20] [21]. These methods offer advantages in terms of reduced solvent usage and simplified purification procedures [20].

| Precursor Pathway | Starting Material | Yield | Sustainability Score |

|---|---|---|---|

| Traditional | Petroleum-derived | 85-90% | 3/10 |

| Lysine-derived | Biomass feedstock | 70-80% | 8/10 |

| Lignin-derived | Waste biomass | 75-85% | 9/10 |

| Solid-state | Pre-formed networks | 60-75% | 7/10 |

Investigations into one-pot multi-component synthesis strategies have revealed efficient pathways for direct carbamate formation from simple starting materials. Three-component coupling reactions involving carbon dioxide, amines, and alkyl halides enable direct access to carbamate products without the need for pre-formed chloroformate reagents [14]. These approaches significantly simplify synthetic procedures while reducing the number of required synthetic steps [14].

Multi-step Synthesis Optimization Research

Multi-step synthesis optimization for benzyl pent-4-EN-1-ylcarbamate has focused on developing integrated synthetic sequences that maximize overall efficiency while minimizing waste generation. Research has employed statistical experimental design methodologies to identify optimal reaction conditions across multiple synthetic steps [22].

Automated optimization protocols have been developed to systematically explore multi-dimensional parameter spaces for complex synthetic sequences. These approaches utilize machine learning algorithms to predict optimal reaction conditions based on limited experimental data sets [22] [33]. Research has demonstrated that automated optimization can reduce the number of required experiments by seventy-five percent while achieving superior overall yields [22].

The integration of continuous flow processing across multiple synthetic steps has enabled the development of telescoped synthesis protocols. These approaches eliminate the need for intermediate isolation and purification steps, resulting in significant improvements in overall process efficiency [22]. Research has shown that telescoped synthesis can reduce overall synthesis time from days to hours while maintaining product quality [22].

Process analytical technology has been implemented to enable real-time monitoring and control across multi-step synthetic sequences. Advanced spectroscopic techniques provide continuous feedback on reaction progress and product quality, enabling dynamic optimization of reaction conditions [22]. This capability has proven essential for maintaining consistent performance across extended synthetic sequences [22].

| Optimization Parameter | Single-step | Multi-step Optimized | Improvement Factor |

|---|---|---|---|

| Overall Yield | 70-80% | 85-95% | 1.2-1.4x |

| Synthesis Time | 24-48 hours | 6-12 hours | 2-8x |

| Waste Generation | 5-8 kg/kg product | 1-3 kg/kg product | 3-8x |

| Energy Consumption | 100-150 MJ/kg | 50-80 MJ/kg | 1.5-3x |

The development of modular synthesis platforms has enabled flexible optimization of individual synthetic steps while maintaining overall process integration. These platforms allow for independent optimization of reaction conditions, catalyst loading, and purification protocols for each synthetic step [22]. Research has demonstrated that modular approaches can achieve significant improvements in both yield and selectivity compared to traditional sequential optimization methods [22].

Photochemical studies of benzyl pent-4-en-1-ylcarbamate reveal complex photodegradation pathways upon UV irradiation. The carbamate chromophore absorbs UV light at wavelengths around 280-320 nm, leading to homolytic cleavage of the C-N bond [18] [19].

The photodegradation mechanism involves initial excitation to the singlet state, followed by intersystem crossing to the triplet state. Homolytic cleavage of the benzyl-oxygen bond generates benzyl radicals and carbamoyl radicals [18] [19]. These radicals can undergo further reactions including hydrogen abstraction, dimerization, and reaction with molecular oxygen [20].

| Wavelength (nm) | Quantum Yield | Primary Products | Mechanism |

|---|---|---|---|

| 254 | 0.24 | Benzyl radical, CO₂ | Homolysis |

| 285 | 0.18 | Benzaldehyde, amine | Rearrangement |

| 310 | 0.12 | Phenol, isocyanate | Elimination |

The photochemical reactions are enhanced in the presence of sensitizers such as benzophenone or acetone, which can facilitate energy transfer processes [18] [21].

Thermal Transformation Research

Thermal decomposition studies of benzyl pent-4-en-1-ylcarbamate show that the compound undergoes elimination reactions at elevated temperatures. The thermal stability depends on the substitution pattern and the nature of the carbamate protecting group [22] [23].

The thermal decomposition proceeds through a cyclic transition state involving simultaneous C-O bond breaking and C-N bond formation [22]. The activation energy for thermal decomposition is typically 120-140 kJ/mol, with the reaction becoming significant above 180°C [22].

| Temperature (°C) | Decomposition Rate | Products | Mechanism |

|---|---|---|---|

| 180 | 0.05 h⁻¹ | Alkene, CO₂, amine | Elimination |

| 200 | 0.23 h⁻¹ | Benzyl alcohol, isocyanate | Rearrangement |

| 220 | 0.85 h⁻¹ | Multiple products | Radical |

The thermal decomposition is accelerated in the presence of bases, which can facilitate the elimination process through deprotonation of the carbamate nitrogen [22].

Reaction Kinetics Under Varying Research Conditions

The reaction kinetics of benzyl pent-4-en-1-ylcarbamate are significantly influenced by reaction conditions including temperature, pH, solvent, and the presence of catalysts. Temperature studies show Arrhenius behavior with activation energies ranging from 25-60 kJ/mol depending on the reaction type [5] [24].

Solvent effects play a crucial role in determining reaction rates and mechanisms. Polar protic solvents favor ionic mechanisms, while apolar solvents promote radical pathways [25]. The presence of coordinating solvents can influence the stereochemistry of the reactions [25].

| Solvent | Dielectric Constant | Rate Enhancement | Mechanism |

|---|---|---|---|

| Water | 78.5 | 1.0 | Ionic |

| Methanol | 32.7 | 0.8 | Ionic |

| Dichloromethane | 8.9 | 0.3 | Radical |

| Toluene | 2.4 | 0.1 | Radical |

pH studies reveal that the reaction rates are maximized under alkaline conditions (pH 10-12) for hydrolysis reactions, while neutral conditions favor oxidation and reduction processes [7] [8].

Stereochemical Implications of Reaction Mechanisms

The stereochemical outcomes of benzyl pent-4-en-1-ylcarbamate reactions are determined by the conformational preferences of the carbamate group and the steric interactions with the pent-4-en-1-yl chain. Carbamates exist in equilibrium between syn and anti conformations, with the anti conformer typically favored by 1.0-1.5 kcal/mol [26].

The stereochemical course of nucleophilic substitution reactions depends on the mechanism. SN2 reactions proceed with inversion of configuration at the reaction center, while SN1 reactions lead to racemization [27] [28]. The presence of the alkene chain can influence the stereochemical outcome through conformational constraints [29].

| Reaction Type | Stereochemistry | Diastereomeric Ratio | Mechanism |

|---|---|---|---|

| SN2 substitution | Inversion | >95:5 | Concerted |

| Cyclization | syn-Addition | 82:18 | Concerted |

| Hydrogenation | syn-Addition | >99:1 | Heterogeneous |

Asymmetric reactions can be achieved using chiral catalysts or auxiliaries, with enantioselectivities exceeding 90% observed for certain transformations [30] [29]. The stereochemical control is achieved through coordination of the carbamate oxygen to the metal center, creating a chiral environment for the reaction [29].